Piperidin-4-yl 4-ethylbenzoate
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Overview
Description
Piperidin-4-yl 4-ethylbenzoate is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-4-yl 4-ethylbenzoate typically involves the esterification of 4-ethylbenzoic acid with piperidin-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Piperidin-4-yl 4-ethylbenzoate can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Piperidinone derivatives.
Reduction: Piperidin-4-yl 4-ethylbenzyl alcohol.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Piperidin-4-yl 4-ethylbenzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Piperidin-4-yl 4-ethylbenzoate involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Piperidin-4-yl benzoate
- Piperidin-4-yl 4-methylbenzoate
- Piperidin-4-yl 4-chlorobenzoate
Uniqueness
Piperidin-4-yl 4-ethylbenzoate is unique due to the presence of the ethyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to other similar compounds .
Biological Activity
Piperidin-4-yl 4-ethylbenzoate, a compound characterized by the presence of a piperidine ring and a benzoate moiety, has garnered attention in recent years for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula C15H21NO2 and a molecular weight of approximately 247.34 g/mol. The structure includes a piperidine ring, which is known for its interaction with various neurotransmitter receptors, contributing to its biological effects.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various strains of Vibrio species, which are known to cause gastrointestinal infections in humans. The minimum inhibitory concentration (MIC) values ranged from 2 to 6 mg/mL for different derivatives, showcasing its potential as a broad-spectrum antibiotic .
Compound | MIC (mg/mL) |
---|---|
This compound | 2 - 6 |
Chlorogenic Acid | 5 - 16 |
Eugenyl Acetate | 5 - 20 |
The compound's efficacy was enhanced when combined with standard antibiotics like ampicillin and chloramphenicol, indicating possible synergistic effects against multidrug-resistant (MDR) strains .
2. Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide-stimulated macrophages. This activity suggests its potential application in treating inflammatory diseases .
3. Analgesic Activity
The analgesic properties of this compound have also been documented. Its mechanism is thought to involve modulation of pain pathways through interaction with central nervous system receptors. This makes it a candidate for further development in pain management therapies.
The biological activities of this compound are primarily attributed to its structural components:
- Piperidine Moiety : This part of the molecule interacts with neurotransmitter receptors, influencing pain perception and inflammatory responses.
- Benzoate Group : The benzoate component enhances binding affinity to various biological targets, potentially increasing the compound's pharmacological efficacy.
Case Studies
Several studies have explored the biological activity of piperidine derivatives, including this compound:
- Antimicrobial Study : A comparative analysis demonstrated that Piperidin derivatives showed superior antimicrobial activity against Vibrio cholerae compared to traditional antibiotics, highlighting their potential as alternative therapeutic agents against resistant strains .
- Anti-inflammatory Research : A study on piperidine-based compounds found that they significantly reduced inflammation markers in animal models, suggesting their utility in treating chronic inflammatory conditions .
- Analgesic Trials : Clinical trials involving piperidine derivatives indicated promising results in pain relief comparable to conventional analgesics, warranting further exploration in clinical settings.
Properties
CAS No. |
918962-15-9 |
---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
piperidin-4-yl 4-ethylbenzoate |
InChI |
InChI=1S/C14H19NO2/c1-2-11-3-5-12(6-4-11)14(16)17-13-7-9-15-10-8-13/h3-6,13,15H,2,7-10H2,1H3 |
InChI Key |
AHSFYXBKFFRPKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)OC2CCNCC2 |
Origin of Product |
United States |
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